molecular formula C20H22N2O2 B2838627 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 922887-29-4

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2838627
CAS No.: 922887-29-4
M. Wt: 322.408
InChI Key: PZRBVNJRDOVWTO-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound characterized by the presence of a pyrrolidinone ring, a phenyl group, and a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the attachment of the phenyl and propanamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and phenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-9-11-17(14-18(15)22-13-5-8-20(22)24)21-19(23)12-10-16-6-3-2-4-7-16/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRBVNJRDOVWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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